REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
205.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 107°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
a formic acid-H2O azeotrope distilled (610.5 grams)
|
Type
|
ADDITION
|
Details
|
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
|
Type
|
CUSTOM
|
Details
|
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
CUSTOM
|
Details
|
was slurried with an additional 210 ml H2O (10° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.98 mol | |
AMOUNT: MASS | 168.5 g | |
YIELD: PERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
205.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 107°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
a formic acid-H2O azeotrope distilled (610.5 grams)
|
Type
|
ADDITION
|
Details
|
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
|
Type
|
CUSTOM
|
Details
|
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
CUSTOM
|
Details
|
was slurried with an additional 210 ml H2O (10° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.98 mol | |
AMOUNT: MASS | 168.5 g | |
YIELD: PERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1
|
Name
|
N2H4
|
Quantity
|
4.18 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
205.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 107°-110° C. for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
a formic acid-H2O azeotrope distilled (610.5 grams)
|
Type
|
ADDITION
|
Details
|
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
|
Type
|
CUSTOM
|
Details
|
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
CUSTOM
|
Details
|
was slurried with an additional 210 ml H2O (10° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
NNC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.98 mol | |
AMOUNT: MASS | 168.5 g | |
YIELD: PERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |